A Technical Guide to 6-Bromo-2-fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications
A Technical Guide to 6-Bromo-2-fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications
Introduction
6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS No: 1114809-22-1; Synonym: 2-Bromo-6-fluoro-3-methylbenzaldehyde, CAS No: 154650-16-5) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1][2][3][4] Its molecular architecture, featuring a strategically substituted benzene ring with bromo, fluoro, methyl, and formyl groups, offers a unique combination of reactive sites. This poly-functional nature makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2]
The presence of an electron-withdrawing fluorine atom, a bulky bromine atom ortho to the aldehyde, and a methyl group creates a distinct electronic and steric environment. This influences the reactivity of the aldehyde and provides a handle for further molecular diversification, most notably through cross-coupling reactions at the carbon-bromine bond. This guide provides an in-depth analysis of its chemical properties, validated synthetic protocols, reactivity profile, and applications, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The unique substitution pattern of 6-Bromo-2-fluoro-3-methylbenzaldehyde dictates its physical characteristics and is key to its utility in synthesis.[2]
Physical Properties
The compound is typically supplied as a solid, ranging in color from white to yellow or brown, and possesses a distinct odor.[1] Predicted physicochemical properties and storage conditions are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1114809-22-1; 154650-16-5 | [1][2] |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.04 g/mol | [1][2] |
| Appearance | White to Yellow/Brown Solid | [1] |
| Boiling Point | 250.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Profile
While comprehensive, peer-reviewed spectral data is not widely published, the structure allows for a reliable prediction of its spectroscopic signatures. This theoretical profile is crucial for reaction monitoring and quality control. For definitive data, it is often necessary to consult the supplier's Certificate of Analysis.[5]
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic/aldehyde region. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around δ 9.5-10.5 ppm. The two aromatic protons will appear as doublets, with their chemical shifts influenced by the surrounding substituents. The methyl (-CH₃) protons will be a singlet further upfield, likely around δ 2.3-2.6 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, expected above δ 185 ppm. The aromatic region will display six distinct signals for the benzene ring carbons, with the carbon atoms attached to bromine and fluorine showing characteristic splitting patterns and chemical shifts. The methyl carbon will appear upfield around δ 15-20 ppm.
-
IR Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-H stretches for the aromatic ring just above 3000 cm⁻¹, and C-H stretches for the methyl group just below 3000 cm⁻¹. Vibrations corresponding to C-F and C-Br bonds would be visible in the fingerprint region (below 1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at M+ and M+2.
Synthesis and Manufacturing
The synthesis of 6-bromo-2-fluoro-3-methylbenzaldehyde requires a regioselective approach to ensure the correct placement of the four different substituents on the aromatic ring. While several routes are plausible, methods like the Vilsmeier-Haack formylation or Friedel-Crafts acylation of a pre-functionalized precursor are common strategies.[2]
Representative Synthetic Protocol: Vilsmeier-Haack Formylation
This method is effective for adding a formyl group to an activated aromatic ring. The causality lies in the generation of the electrophilic Vilsmeier reagent (chloroiminium ion) in situ, which then attacks the electron-rich aromatic precursor.
Workflow: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis workflow.
Step-by-Step Methodology:
-
Reagent Formation: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen), cool dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve the starting material, 2-bromo-6-fluoro-3-methylanisole, in a suitable solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC. The elevated temperature is necessary to drive the electrophilic substitution.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde product.
-
Workup & Purification: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the pure 6-bromo-2-fluoro-3-methylbenzaldehyde.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo classical transformations, while the C-Br bond serves as a prime site for carbon-carbon bond formation.
Caption: Core reactivity pathways of the title compound.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[2] This transformation is fundamental for creating acidic pharmacophores.
-
Reduction: Selective reduction of the aldehyde to 2-bromo-6-fluoro-3-methylbenzyl alcohol is efficiently achieved with mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[2] This prevents unwanted reactions with the halogen substituents.
-
Reductive Amination: The aldehyde is an excellent substrate for reductive amination, reacting with primary or secondary amines to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine.
Reactions of the Bromo Substituent
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most valuable synthetic handle for building molecular complexity. It readily participates in cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form biaryl structures.
-
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne linkage.
-
Applications in Research and Drug Development
The primary application of 6-bromo-2-fluoro-3-methylbenzaldehyde is as an intermediate in the synthesis of high-value target molecules.[1][2] Its structure is particularly relevant in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability and binding affinity of a drug candidate.[6]
A notable example is its use in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery programs.[1] In this context, the aldehyde functionality is transformed, and the bromo and fluoro groups remain to modulate the properties of the final molecule. The strategic placement of these groups allows chemists to fine-tune lipophilicity, electronic properties, and metabolic pathways, which are critical for optimizing a drug's pharmacokinetic and pharmacodynamic profile.[6][7]
Sources
- 1. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]
- 2. Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [smolecule.com]
- 3. guiding-bio.com [guiding-bio.com]
- 4. rndmate.com [rndmate.com]
- 5. 154650-16-5|2-Bromo-6-fluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
